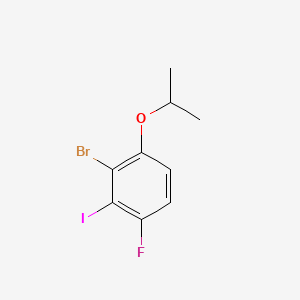

2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene

Description

2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene is a polysubstituted benzene derivative featuring bromine, fluorine, iodine, and an isopropoxy group at distinct positions on the aromatic ring. This compound’s structural complexity arises from the combination of halogens (Br, F, I) and an ether group (isopropoxy), which collectively influence its electronic, steric, and reactivity profiles. Such halogenated aromatic compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions due to their tunable leaving-group tendencies .

Properties

Molecular Formula |

C9H9BrFIO |

|---|---|

Molecular Weight |

358.97 g/mol |

IUPAC Name |

3-bromo-1-fluoro-2-iodo-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H9BrFIO/c1-5(2)13-7-4-3-6(11)9(12)8(7)10/h3-5H,1-2H3 |

InChI Key |

PJFSZHIMVHLWNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)F)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the isopropoxy group play a crucial role in determining its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-bromo-4-fluoro-3-iodo-1-isopropoxybenzene is compared with analogous halogenated benzene derivatives. Key comparison parameters include substituent electronic effects, steric hindrance, and reactivity trends.

Table 1: Substituent Comparison of Selected Halogenated Benzene Derivatives

* Reactivity hypotheses based on substituent electronic properties (e.g., -OCH(CH3)2 as electron-donating, -CF2O as electron-withdrawing).

Key Findings:

Electronic Effects :

- The isopropoxy group at position 1 in the target compound donates electron density via resonance, activating the ring toward electrophilic substitution. In contrast, difluoromethoxy (in the analog from ) withdraws electrons due to the electronegativity of fluorine, rendering the ring less reactive toward electrophiles.

- Iodine at position 3 (target compound) provides a potent leaving group for nucleophilic substitutions, whereas chlorine in the compound from offers a less polarizable but still viable leaving group.

Reactivity in Cross-Couplings :

- Iodine’s superior leaving-group ability (vs. bromine or chlorine) makes the target compound more reactive in metal-catalyzed cross-couplings. However, competing directing effects from fluorine (ortho/para-directing) and isopropoxy (para-directing) may complicate regioselectivity.

Biological Activity

2-Bromo-4-fluoro-3-iodo-1-isopropoxybenzene is an organoiodine compound characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring, along with an isopropoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrFIO |

| Molecular Weight | 343.00 g/mol |

| IUPAC Name | This compound |

| InChI Key | TBD |

| Canonical SMILES | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen atoms (bromine, fluorine, and iodine) enhance the compound's lipophilicity and binding affinity, allowing it to modulate enzymatic activity effectively.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, iodine-containing compounds are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of the isopropoxy group may facilitate interactions with active sites of enzymes, leading to competitive or non-competitive inhibition . This property is particularly valuable in drug design for targeting specific enzymes involved in disease processes.

Case Studies

Several case studies have explored the biological effects of halogenated aromatic compounds similar to this compound:

- Study on Anticancer Activity : A study published in Chemical Reviews highlighted that halogenated compounds can inhibit tumor growth in vitro by disrupting cell cycle progression .

- Enzyme Interaction Studies : Research demonstrated that fluorinated derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that this compound may possess similar anti-inflammatory properties .

- Receptor Binding Affinity : A comparative analysis showed that compounds with similar halogen substitutions exhibited varying degrees of receptor binding affinity, impacting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.